Navigating the Landscape of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate and Its Isomers: A Technical Guide
Navigating the Landscape of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate and Its Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate, a chemical compound of interest in synthetic and medicinal chemistry. Due to the limited publicly available data on this specific molecule, this document also explores its closely related and better-documented isomers, Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate and Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, to provide a broader context for researchers in the field.
Core Compound: Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate
Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate is a specific regioisomer of the methyl indanone carboxylate family. While it holds potential as a building block in organic synthesis, detailed experimental data and applications for this particular isomer are not extensively reported in publicly accessible literature.
Chemical Identity:
| Property | Value | Source |
| CAS Number | 68634-03-7 | [1] |
| Molecular Formula | C11H10O3 | [1] |
| Synonym | methyl 3-oxo-1,2-dihydroindene-5-carboxylate | [1] |
Due to the scarcity of specific data for the 3-oxo isomer, the following sections will focus on its more studied counterparts to provide valuable insights into the synthesis and properties of this class of compounds.
Isomeric Landscape: A Comparative Overview
The positioning of the oxo and carboxylate groups on the indene ring system significantly influences the chemical properties and potential biological activities of these molecules. Below is a summary of the key isomers.
Table of Isomers and Their Properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |
| Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate | 68634-02-6 | C11H10O3 | 190.19 g/mol | Investigated as a metabotropic glutamate receptor antagonist. |
| Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 22955-77-7 | C11H10O3 | 190.2 g/mol | A versatile intermediate in organic synthesis. |
| Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate | 29427-70-1 | C11H10O3 | 190.2 g/mol | Another regioisomer with potential synthetic applications.[2] |
Experimental Protocols: Synthesis of a Key Isomer
Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate from 1-Indanone and Dimethyl Carbonate
This method involves the carboxymethylation of 1-indanone using dimethyl carbonate and a strong base like sodium hydride.
Materials:
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1-Indanone
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Dimethyl carbonate
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Sodium hydride (NaH) (60% dispersion in oil)
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Tetrahydrofuran (THF), anhydrous
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1M Hydrochloric acid (HCl)
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Ethyl acetate (EA)
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Pentane or Hexane
Procedure:
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To a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add dimethyl carbonate and anhydrous THF.
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With stirring, carefully add sodium hydride to the mixture at room temperature.
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A solution of 1-indanone in anhydrous THF is then added dropwise to the reaction mixture.
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After the addition is complete, the reaction mixture is heated to reflux for approximately 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction is cooled to room temperature and cautiously poured into a mixture of 1M HCl and ice to quench the reaction and neutralize the base.
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The aqueous mixture is extracted three times with ethyl acetate.
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The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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The crude product is then purified by silica gel column chromatography, typically using a gradient of ethyl acetate in pentane or hexane, to afford pure Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.
General Synthesis Workflow:
Applications in Drug Development and Research
Derivatives of methyl oxo-dihydro-indene-carboxylates are of interest in medicinal chemistry. For instance, Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate has been identified as a metabotropic glutamate receptor antagonist.[3] Such antagonists are investigated for their potential in treating neurological and psychiatric disorders, including anxiety and depression.[3]
The core structure of these compounds serves as a scaffold that can be chemically modified to develop new therapeutic agents. The ketone and ester functional groups provide reactive handles for further chemical transformations, allowing for the synthesis of a diverse library of derivatives for biological screening.
Safety and Handling
Compounds of this class, such as Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, are associated with certain hazards. The following GHS hazard statements have been reported for this isomer:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Standard laboratory safety precautions should be observed when handling these chemicals. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
While specific experimental data for Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate remains elusive in the public domain, the study of its isomers provides a valuable framework for understanding the synthesis, properties, and potential applications of this class of compounds. The versatile indanone core structure continues to be a promising scaffold for the development of novel therapeutics and functional materials. Further research into the 3-oxo isomer is warranted to fully elucidate its chemical and biological profile.

